molecular formula C16H16N2O2S2 B2506328 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396673-93-0

1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B2506328
CAS RN: 1396673-93-0
M. Wt: 332.44
InChI Key: RPNITGOXPDMJQB-UHFFFAOYSA-N
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Description

The compound 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea derivative that incorporates both furan and thiophene moieties. These heterocyclic components are known for their significance in pharmaceutical chemistry due to their presence in compounds with various biological activities. The furan and thiophene rings are connected through a urea linkage, which is a common feature in many bioactive compounds.

Synthesis Analysis

The synthesis of related furan-urea derivatives has been reported in several studies. For instance, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea involves the coupling of furfural with urea . This process typically includes the purification of furfural followed by its reaction with urea under controlled conditions to yield the desired urea derivative. The synthesis is characterized by techniques such as GC-MS, FTIR, and NMR, ensuring the correct structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is often confirmed using various spectroscopic methods. In the case of furan-urea derivatives, GC-MS, IR, ^1H-NMR, ^13C-NMR, ^1H-^1H COSY, HSQC, and DEPT are used to affirm the structure . These techniques provide detailed information about the molecular framework, including the arrangement of the furan and thiophene rings and the connectivity of the urea moiety.

Chemical Reactions Analysis

The furan and thiophene rings in urea derivatives can participate in various chemical reactions. For example, the photoinduced direct oxidative annulation of furan derivatives has been explored to access polyheterocyclic compounds . Additionally, multi-component reactions involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates have been developed to synthesize bifurans and thiophen-2-ylfurans . These reactions highlight the reactivity of furan and thiophene rings in the presence of urea linkages.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-urea derivatives are influenced by the presence of the heterocyclic and urea components. The bioactivity of these compounds has been tested against various pathogens, with some showing broad-spectrum activity . The optimal spacer length and substitution patterns are crucial for the interaction with biological targets, as seen in related acetylcholinesterase inhibitors . The flexibility and conformational behavior of these molecules can significantly affect their biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Pyridine and Naphthyridine Derivatives :

    • Abdelrazek et al. (2010) reported the synthesis of novel pyridine and naphthyridine derivatives through dimerization and coupling reactions involving furan- and thiophen-ethylidene malononitriles. These compounds have potential applications in developing new chemical entities with diverse biological activities [F. M. Abdelrazek, N. Kassab, N. Metwally, Nehal A. Sobhy, 2010].
  • Geminally Activated Nitro Dienes :

  • Bioactivity of Urea Derivatives :

Applications in Material Science and Medicine

  • Photoinduced Oxidative Annulation :

  • Heteroaromatic Decarboxylative Claisen Rearrangement :

    • Craig et al. (2005) reported on furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates undergoing decarboxylative Claisen rearrangement. This study showcases the chemical transformations possible with furan and thiophen derivatives, potentially useful in synthetic chemistry and drug development [D. Craig, N. King, Joerg T Kley, D. M. Mountford, 2005].

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c19-16(17-15-6-3-11-22-15)18(12-13-4-1-9-20-13)8-7-14-5-2-10-21-14/h1-6,9-11H,7-8,12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNITGOXPDMJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea

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